Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a dimethylaminoethyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then methylated using methyl iodide to obtain the final compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon
Scientific Research Applications
Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors involved in various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group enhances its ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate: This compound has a similar structure but with the carboxylate group at the 4-position instead of the 3-position, leading to different chemical and biological properties.
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate: The ethyl ester variant exhibits different solubility and reactivity compared to the methyl ester.
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11(2)6-7-12-5-4-8(10-12)9(13)14-3/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRNEYYGJNEXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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